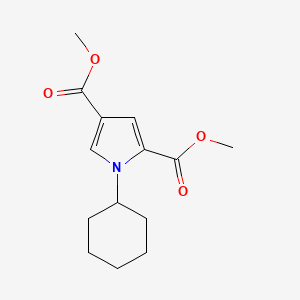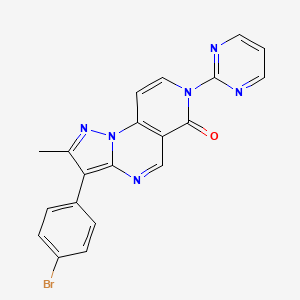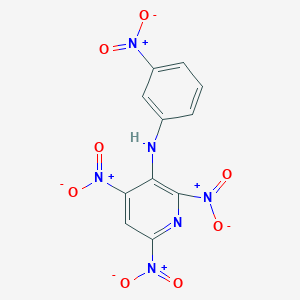
2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine is a complex organic compound characterized by the presence of multiple nitro groups attached to both the pyridine and phenyl rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine typically involves the nitration of precursor compounds under controlled conditions. The process generally includes the following steps:
Nitration of Pyridine Ring: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 2, 4, and 6 positions of the pyridine ring.
Coupling with 3-Nitroaniline: The nitrated pyridine compound is then coupled with 3-nitroaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce various oxidized derivatives .
科学研究应用
2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor activities.
Materials Science: Due to its energetic properties, it is investigated for use in the development of high-energy materials and explosives.
Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine involves its interaction with cellular components, leading to various biological effects:
Antitumor Activity: The compound induces apoptosis in cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio).
Energetic Properties: The presence of multiple nitro groups contributes to its high energy content, making it suitable for use in energetic materials.
相似化合物的比较
Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the pyridine ring.
2,4,6-Trinitrophenol: Contains nitro groups on a phenol ring instead of a pyridine ring.
2,4,6-Trinitrotoluene: Known for its use as an explosive, it has a methyl group instead of an amine group.
Uniqueness
2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine is unique due to the combination of nitro groups on both the pyridine and phenyl rings, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its diverse applications in medicinal chemistry and materials science .
属性
CAS 编号 |
920502-92-7 |
|---|---|
分子式 |
C11H6N6O8 |
分子量 |
350.20 g/mol |
IUPAC 名称 |
2,4,6-trinitro-N-(3-nitrophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H6N6O8/c18-14(19)7-3-1-2-6(4-7)12-10-8(15(20)21)5-9(16(22)23)13-11(10)17(24)25/h1-5,12H |
InChI 键 |
OFRBPAGLKHDCLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
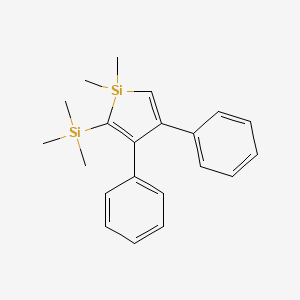
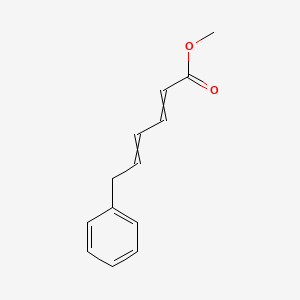
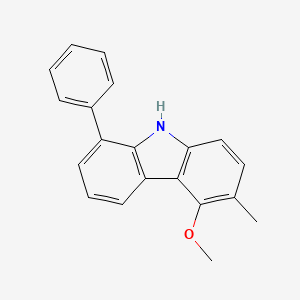
![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)
![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)
![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)

![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
